3,5-Dimethylfuran-2-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethylfuran-2-carboximidamide is an organic compound with the molecular formula C7H10N2O. It is a derivative of furan, a heterocyclic organic compound, and contains both methyl and carboximidamide functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylfuran-2-carboximidamide typically involves the reaction of 3,5-dimethylfuran with a suitable amidine reagent under controlled conditions. One common method involves the use of an amidine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques could be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dimethylfuran-2-carboximidamide can undergo various chemical reactions, including:
Reduction: The carboximidamide group can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Singlet oxygen, chromophoric dissolved organic matter.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidized furan derivatives.
Reduction: Amines.
Substitution: Functionalized furan derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethylfuran-2-carboximidamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3,5-Dimethylfuran-2-carboximidamide involves its interaction with molecular targets through its functional groups. The furan ring can participate in π-π interactions, while the carboximidamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethylfuran: Another furan derivative with similar reactivity but different substitution pattern.
3,4-Dimethylfuran: Similar structure but different position of methyl groups.
2,3-Dimethylfuran: Another isomer with distinct chemical properties.
Uniqueness: Its ability to undergo a variety of chemical reactions and form diverse products makes it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C7H10N2O |
---|---|
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
3,5-dimethylfuran-2-carboximidamide |
InChI |
InChI=1S/C7H10N2O/c1-4-3-5(2)10-6(4)7(8)9/h3H,1-2H3,(H3,8,9) |
InChI-Schlüssel |
IWQWOLPZTWQCJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(O1)C(=N)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.